molecular formula C16H15N3O3S B4522971 N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

Cat. No.: B4522971
M. Wt: 329.4 g/mol
InChI Key: OADBXSKXMCHGRL-UHFFFAOYSA-N
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Description

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the cyclization of salicylaldehyde derivatives with acetic anhydride.

    Thiazole Ring Formation: The thiazole ring can be formed by reacting α-haloketones with thiourea under basic conditions.

    Amide Bond Formation: The final step involves coupling the chromenone-thiazole intermediate with an appropriate amine (propan-2-ylamine) to form the carboxamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and solvent systems that facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The thiazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.

Mechanism of Action

The mechanism of action of N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-oxo-2H-chromen-6-yl)-2-(methylamino)-1,3-thiazole-4-carboxamide
  • N-(2-oxo-2H-chromen-6-yl)-2-(ethylamino)-1,3-thiazole-4-carboxamide

Uniqueness

N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

N-(2-oxochromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-9(2)17-16-19-12(8-23-16)15(21)18-11-4-5-13-10(7-11)3-6-14(20)22-13/h3-9H,1-2H3,(H,17,19)(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OADBXSKXMCHGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
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N-(2-oxo-2H-chromen-6-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide

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